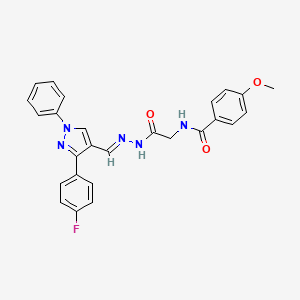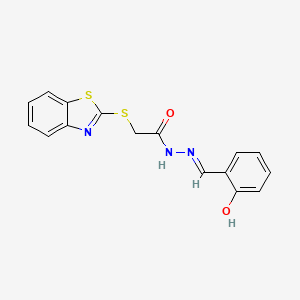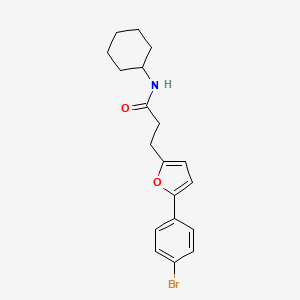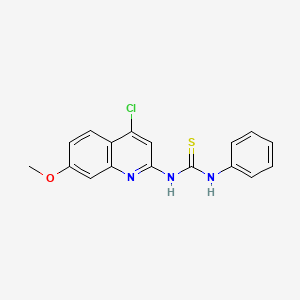![molecular formula C26H20N2 B11943966 N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine CAS No. 83027-14-9](/img/structure/B11943966.png)
N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine is an organic compound with the molecular formula C26H20N2. It is known for its complex structure, which includes multiple aromatic rings and imine groups. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine typically involves the condensation reaction between benzaldehyde and o-phenylenediamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents like ethanol or methanol can also aid in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-1-naphthylamine
- N-Phenyl-2-naphthylamine
- N-Phenylbenzamide
Comparison
N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine is unique due to its multiple aromatic rings and imine groups, which provide it with distinct chemical properties.
Propriétés
Numéro CAS |
83027-14-9 |
|---|---|
Formule moléculaire |
C26H20N2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[2-[2-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C26H20N2/c1-3-11-21(12-4-1)19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)28-20-22-13-5-2-6-14-22/h1-20H |
Clé InChI |
VPKMOHKPMZAAAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)




![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)




